4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate
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Overview
Description
The compound “4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate” is an organic compound with the molecular formula C23H18O4 . It has a molecular weight of 358.39 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H18O4/c1-26-20-14-10-19(11-15-20)23(25)27-21-12-7-17(8-13-21)9-16-22(24)18-5-3-2-4-6-18/h2-16H,1H3/b16-9+ .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . Other properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, and index of refraction are not available . It has 5 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Scientific Research Applications
Synthesis and Characterization
The chemical compound 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate and its derivatives are frequently synthesized in the context of exploring new materials with potential bioactive properties. For example, studies have focused on the synthesis of phenolic derivatives from natural sources, revealing the structural complexity and diverse potential applications of such compounds in medicinal chemistry. These studies often involve elaborate synthesis methods, including the use of spectroscopic techniques for structural elucidation, showcasing the compound's relevance in the development of novel therapeutic agents (Huang et al., 2015).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives of 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate has been conducted, with some compounds showing promising activity against various microbial strains. The exploration of new derivatives through chemical synthesis aims to identify compounds with enhanced antimicrobial efficacy, potentially leading to new therapeutic options for treating infectious diseases (Kumar et al., 2012).
Bioactive Compound Discovery
The search for bioactive compounds from marine-derived fungi has led to the isolation of phenyl ether derivatives related to 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate. These studies highlight the compound's significance in natural product research, where it serves as a basis for discovering new molecules with potential antioxidant activities. Such research underscores the importance of natural sources in providing novel compounds for pharmaceutical development (Xu et al., 2017).
Molecular Docking Studies
Molecular docking and quantum chemical calculations have been employed to explore the interactions between derivatives of 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate and biological targets. These studies provide insights into the compound's potential as a lead structure for developing new drugs, highlighting its role in the design of molecules with specific biological activities (Viji et al., 2020).
Safety And Hazards
properties
IUPAC Name |
[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-26-20-14-10-19(11-15-20)23(25)27-21-12-7-17(8-13-21)9-16-22(24)18-5-3-2-4-6-18/h2-16H,1H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJXHFOWGIBQHG-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate |
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